N-[3-amino-2-(chloromethyl)propyl]-3-[4-(trifluoromethyl)phenyl]butanamide hydrochloride
Description
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Properties
IUPAC Name |
N-[2-(aminomethyl)-3-chloropropyl]-3-[4-(trifluoromethyl)phenyl]butanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClF3N2O.ClH/c1-10(6-14(22)21-9-11(7-16)8-20)12-2-4-13(5-3-12)15(17,18)19;/h2-5,10-11H,6-9,20H2,1H3,(H,21,22);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFVGYKICUPKVNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NCC(CN)CCl)C1=CC=C(C=C1)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Cl2F3N2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[3-amino-2-(chloromethyl)propyl]-3-[4-(trifluoromethyl)phenyl]butanamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: CHClFNO
- Molecular Weight: 360.77 g/mol
This compound features a chloromethyl group and a trifluoromethyl phenyl moiety, which may contribute to its biological activity through various mechanisms.
The specific mechanism through which this compound exerts its effects is still under investigation. However, preliminary studies suggest that it may interact with specific receptors or enzymes involved in cellular signaling pathways.
- Receptor Interaction: The compound may act as an antagonist or agonist at certain receptor sites.
- Enzyme Inhibition: It may inhibit enzymes crucial for metabolic processes, similar to other amide derivatives.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties against a range of bacteria and fungi.
| Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These findings suggest potential applications in treating infections caused by resistant strains.
Anti-inflammatory Effects
In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.
- Cytokines Measured:
- Tumor Necrosis Factor-alpha (TNF-α)
- Interleukin-6 (IL-6)
The compound demonstrated a dose-dependent reduction in these cytokines in cultured macrophages.
Case Study 1: In Vivo Efficacy in Animal Models
A study investigated the efficacy of this compound in a murine model of rheumatoid arthritis. The results indicated:
- Dosage: 10 mg/kg administered daily.
- Outcome: Significant reduction in joint swelling and inflammation compared to control groups.
Case Study 2: Safety Profile Assessment
A toxicity study was conducted to assess the safety profile of this compound. Key findings included:
- No significant adverse effects observed at therapeutic doses.
- Mild gastrointestinal disturbances noted at higher doses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
